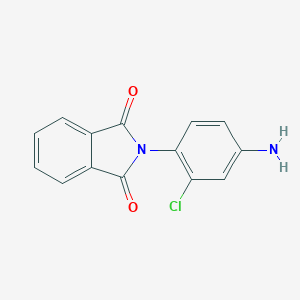

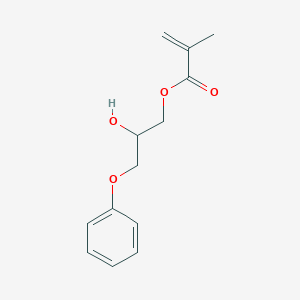

![molecular formula C25H16 B092911 9,9'-Spirobi[9H-fluorene] CAS No. 159-66-0](/img/structure/B92911.png)

9,9'-Spirobi[9H-fluorene]

概述

描述

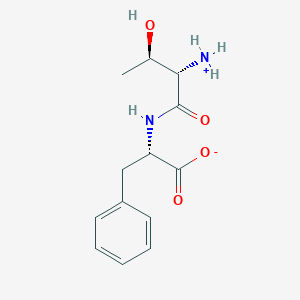

9,9’-Spirobi[9H-fluorene] is a polyfluorene compound characterized by a spiro linkage between two fluorene units at the 9,9’-positions. This unique structure results in two perpendicularly arranged π systems, making it a robust and thermally stable material. It is primarily used in organic electronics due to its excellent thermal stability and high glass-transition temperature .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-Spirobi[9H-fluorene] typically involves the coupling of two fluorene units at the 9,9’-positions. One common method starts with 2-iodobiphenyl, which undergoes a Sandmeyer reaction to form 2-bromobiphenyl. This intermediate is then subjected to a Suzuki coupling reaction with 1,2-dibromobenzene to yield the desired spiro compound .

Industrial Production Methods: In industrial settings, 9,9’-Spirobi[9H-fluorene] can be synthesized using oxidative polymerization or Friedel-Crafts polymerization. These methods often employ inexpensive mediators like iron(III) chloride to facilitate the reaction .

Types of Reactions:

Substitution: Halogenation reactions can introduce bromine or iodine atoms into the fluorene units, which can then be further functionalized.

Common Reagents and Conditions:

Oxidation: Nitric acid, sulfuric acid.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Bromine, iodine, iron(III) chloride.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated fluorene compounds.

科学研究应用

9,9’-Spirobi[9H-fluorene] has a wide range of applications in scientific research:

Organic Electronics: Used as a hole-transporting material in organic light-emitting diodes (OLEDs) and perovskite solar cells.

Gas Absorbents: Incorporated into conjugated microporous polymers for gas absorption applications.

Solar Cells: Employed as a non-fullerene acceptor in organic solar cells, enhancing power conversion efficiency.

Photovoltaics: Utilized in the fabrication of organic photovoltaics due to its excellent thermal and chemical stability.

作用机制

The mechanism of action of 9,9’-Spirobi[9H-fluorene] in organic electronics involves its role as a hole-transporting material. The spiro linkage creates a three-dimensional structure that facilitates efficient charge transport. The perpendicularly arranged π systems allow for high electron mobility and reduced recombination losses, enhancing the performance of devices like OLEDs and solar cells .

相似化合物的比较

9,9’-Spirobi[9H-fluorene]-cored perylenediimide derivatives: These compounds have similar spiro structures but include perylenediimide units, which enhance their light absorption properties.

Propeller-shaped small molecule acceptors: These compounds also feature a spirobi[9H-fluorene] core but are designed for use in non-fullerene organic solar cells.

Uniqueness: 9,9’-Spirobi[9H-fluorene] is unique due to its high thermal stability, excellent solubility in organic solvents, and the ability to form multi-layer devices through thermal cross-linking. Its spiro structure effectively suppresses excimer formation, which is a common issue in many fluorescent dyes .

属性

IUPAC Name |

9,9'-spirobi[fluorene] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16/c1-5-13-21-17(9-1)18-10-2-6-14-22(18)25(21)23-15-7-3-11-19(23)20-12-4-8-16-24(20)25/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFCXVRWFNAHQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

192005-02-0 | |

| Record name | 9,9′-Spirobi[9H-fluorene], homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192005-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80166552 | |

| Record name | 9,9'-Spirobi(9H-fluorene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159-66-0 | |

| Record name | 9,9'-Spirobi(9H-fluorene) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000159660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,9'-Spirobi(9H-fluorene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The molecular formula of 9,9'-spirobifluorene is C25H16, and its molecular weight is 332.40 g/mol. []

A: 9,9'-Spirobifluorene typically exhibits characteristic UV-Vis absorption peaks between 225-328 nm, attributed to its conjugated system. [, ] Additionally, its derivatives display strong photoluminescence in the 390-430 nm region. [] NMR studies reveal distinct chemical shifts for protons and carbons in the aromatic region, confirming its structure and the influence of substituents. [, , ]

A: Introducing n-hexyl chains significantly improves the solubility of 9,9'-spirobifluorene derivatives in polar organic solvents, making them more suitable for solution-based processing techniques. []

A: Thermal analysis reveals that 9,9'-spirobifluorene derivatives are generally stable, with evaporation temperatures ranging from 300 to 700 °C. [] Many of these compounds exist in a stable amorphous state in the solid phase. []

A: Full ortho-linkage in 9,9'-spirobifluorene oligomers hinders π-conjugation between fluorene units, leading to high triplet energies (ET = 2.80 eV). This property makes them suitable as host materials for blue phosphorescent emitters in OLED applications. []

A: Poly(9,9'-spirobifluorene-manganese porphyrin) films, formed via anodic oxidation, act as heterogeneous catalysts for alkene epoxidation reactions. [] These films utilize iodobenzene diacetate and iodosylbenzene as oxidants for the epoxidation process. []

A: Density functional theory (DFT) calculations, particularly at the B3LYP/6-31G(d) level, have been extensively employed to optimize the geometry and investigate the electronic properties of 9,9'-spirobifluorene oligomers. [, ] These calculations provide valuable insights into the HOMO, LUMO energies, HOMO-LUMO energy gaps, ionization potential (IP), electron affinity (EA), and reorganization energy, offering a comprehensive understanding of their electronic behavior. [, ] Time-dependent DFT (TD-DFT) calculations have been used to simulate and analyze their absorption and emission spectra. [, ]

A: Theoretical calculations, often combined with experimental measurements, help elucidate the origin and behavior of circularly polarized luminescence in chiral 9,9'-spirobifluorene derivatives. [, ] These calculations provide information about electronic transitions, excited state geometries, and the contribution of different molecular subunits to the observed chiroptical properties. [, ]

A: Incorporating electron-accepting substituents at the 4-position of 9,9'-spirobifluorene generally leads to a bathochromic shift (red shift) in the emission maxima, moving them towards the blue region of the visible spectrum. [] Conversely, electron-donating groups at the same position tend to cause a hypsochromic shift (blue shift). []

A: Extending the π-system through the addition of pyrene, anthracene, or similar moieties generally results in a red shift of the emission maxima compared to the parent 9,9'-spirobifluorene. [] This modification also often leads to an increase in the quantum yield of fluorescence. []

A: Crivello's reagent, often composed of a nitrate salt and a strong acid, enables regioselective nitration of 9,9'-spirobifluorene under mild conditions. [] The dinitrate salt plays a crucial role in generating the nitronium ion, the active electrophile in the reaction. [] This reagent system provides a controlled and efficient method for synthesizing specific nitro-substituted 9,9'-spirobifluorene derivatives. []

A: 9,9'-Spirobifluorene derivatives find extensive use in OLEDs, acting as both host materials for phosphorescent emitters and as emissive layers themselves. [, , ] Their rigid, non-planar structure, high triplet energy levels, and good charge carrier mobility make them suitable for developing efficient and color-tunable OLED devices. [, , ]

A: Certain 9,9'-spirobifluorene derivatives, particularly those with strong electron-accepting units like perylenediimides, have shown promise as non-fullerene acceptors in OSCs. [, ] Their ability to form efficient electron transport layers and their complementary light absorption properties with donor materials contribute to improved device performance. [, ]

A: The inherent non-planar and rigid structure of 9,9'-spirobifluorene often hinders close packing in the solid state. [] When functionalized with hydrogen-bonding groups, it can lead to the formation of porous hydrogen-bonded networks. [] These networks exhibit significant void spaces capable of accommodating guest molecules, making them potentially suitable for applications such as gas storage or separation. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

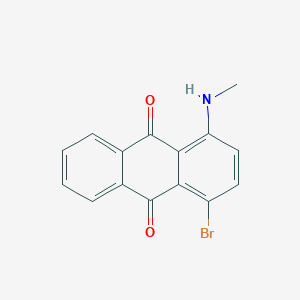

![1-Methoxy-3-[(E)-2-phenylethenyl]benzene](/img/structure/B92849.png)